molecular formula C18H35NO2 B3264834 (2S)-2-aminooctadec-9-enoic acid CAS No. 397869-84-0

(2S)-2-aminooctadec-9-enoic acid

Cat. No.: B3264834
CAS No.: 397869-84-0
M. Wt: 297.5 g/mol
InChI Key: ODURFHDFZAVGHC-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-aminooctadec-9-enoic acid is an organic compound that belongs to the class of amino acids. It is characterized by an amino group (-NH2) attached to the second carbon of an octadec-9-enoic acid chain, which contains a double bond at the ninth carbon. This compound is a stereoisomer, specifically the (2S) enantiomer, indicating the spatial arrangement of the amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-aminooctadec-9-enoic acid can be achieved through various methods. One common approach involves the use of starting materials such as oleic acid, which undergoes a series of reactions including amination and hydrogenation. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical processes that optimize yield and purity. These methods may include continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as crystallization and chromatography. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-aminooctadec-9-enoic acid undergoes various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction: The double bond can be reduced to form saturated amino acids.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Major Products Formed

    Epoxides and Diols: Formed from oxidation reactions.

    Saturated Amino Acids: Resulting from reduction reactions.

    Functionalized Amino Acids: Produced through substitution reactions.

Scientific Research Applications

(2S)-2-aminooctadec-9-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-aminooctadec-9-enoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-hydroxyoctanoic acid
  • (2S)-2-aminohexadecanoic acid
  • (2S)-2-aminododecanoic acid

Uniqueness

(2S)-2-aminooctadec-9-enoic acid is unique due to its specific chain length and the presence of a double bond at the ninth carbon. This structural feature imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

(2S)-2-aminooctadec-9-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h9-10,17H,2-8,11-16,19H2,1H3,(H,20,21)/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODURFHDFZAVGHC-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC=CCCCCCC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10783019
Record name (2S)-2-Aminooctadec-9-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10783019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

397869-84-0
Record name (2S)-2-Aminooctadec-9-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10783019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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